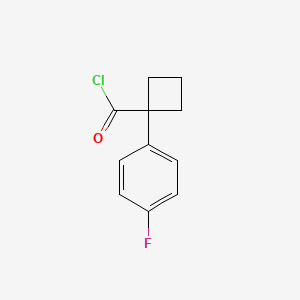

1-(4-Fluorophenyl)cyclobutane-1-carbonyl chloride

Description

1-(4-Fluorophenyl)cyclobutane-1-carbonyl chloride is a specialized organic compound featuring a cyclobutane ring substituted at the 1-position with a 4-fluorophenyl group and a carbonyl chloride (COCl) functional group. Its molecular formula is inferred as C₁₁H₁₀ClFO, with a molecular weight of 212.65 g/mol (calculated from substituent contributions). The fluorophenyl group introduces electron-withdrawing effects, while the cyclobutane ring contributes steric strain due to its small, four-membered structure. This compound is likely utilized as a reactive intermediate in pharmaceutical synthesis, analogous to other acyl chlorides (e.g., citalopram precursors in ).

Properties

IUPAC Name |

1-(4-fluorophenyl)cyclobutane-1-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClFO/c12-10(14)11(6-1-7-11)8-2-4-9(13)5-3-8/h2-5H,1,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFILXXMYJSVZPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2=CC=C(C=C2)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90653786 | |

| Record name | 1-(4-Fluorophenyl)cyclobutane-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90653786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151157-29-8 | |

| Record name | 1-(4-Fluorophenyl)cyclobutane-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90653786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Fluorophenyl)cyclobutane-1-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of 1-(4-fluorophenyl)cyclobutanecarboxylic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows: [ \text{C}_8\text{H}_7\text{FO}_2 + \text{SOCl}_2 \rightarrow \text{C}_8\text{H}_7\text{FOCl} + \text{SO}_2 + \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of 1-(4-Fluorophenyl)cyclobutane-1-carbonyl chloride typically involves large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)cyclobutane-1-carbonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Hydrolysis: In the presence of water, the compound hydrolyzes to form 1-(4-fluorophenyl)cyclobutanecarboxylic acid and hydrochloric acid.

Reduction: The carbonyl chloride group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.

Hydrolysis: Typically carried out in aqueous or alcoholic solutions at room temperature.

Reduction: Requires strong reducing agents and anhydrous conditions.

Major Products Formed:

Amides and Esters: Formed through nucleophilic substitution reactions.

Carboxylic Acid: Resulting from hydrolysis.

Alcohol: Produced via reduction.

Scientific Research Applications

1-(4-Fluorophenyl)cyclobutane-1-carbonyl chloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activity and as a building block for bioactive molecules.

Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)cyclobutane-1-carbonyl chloride primarily involves its reactivity towards nucleophiles. The carbonyl chloride group is electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in synthetic chemistry to create a wide range of compounds with diverse functionalities.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Key Properties of 1-(4-Fluorophenyl)cyclobutane-1-carbonyl Chloride and Analogs

Reactivity and Stability

- Cyclobutane Ring Strain : The four-membered cyclobutane ring in the target compound increases steric strain compared to five- or six-membered analogs (e.g., cyclopentane derivatives in ). This strain may enhance reactivity in nucleophilic acyl substitution reactions.

- Fluorine Substituent: The 4-fluorophenyl group exerts a strong electron-withdrawing effect, polarizing the carbonyl group and increasing its susceptibility to nucleophilic attack. This contrasts with non-fluorinated (e.g., phenyl) or chlorinated analogs (e.g., 4-chlorophenyl in ), where reactivity is moderated by weaker electron withdrawal.

Physicochemical Properties

- Lipophilicity : The fluorine atom increases lipophilicity compared to hydrogen but less so than chlorine. This may influence solubility in organic solvents, critical for pharmaceutical applications.

- Thermal Stability : Cyclobutane derivatives are generally less thermally stable than cyclopentane or cyclohexane analogs due to ring strain. For example, 1-phenylcyclopentane-1-carbonyl chloride () is more stable at elevated temperatures.

Biological Activity

1-(4-Fluorophenyl)cyclobutane-1-carbonyl chloride is a synthetic organic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique cyclobutane structure and fluorophenyl substitution, is being explored for various applications in medicinal chemistry and drug development. This article delves into the biological activity of this compound, examining its mechanisms of action, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 1-(4-Fluorophenyl)cyclobutane-1-carbonyl chloride can be represented as follows:

This compound features a cyclobutane ring substituted with a para-fluorophenyl group and a carbonyl chloride functional group, which significantly influences its reactivity and biological interactions.

The biological activity of 1-(4-Fluorophenyl)cyclobutane-1-carbonyl chloride primarily arises from its electrophilic carbonyl chloride moiety. This group is highly reactive towards nucleophiles, allowing for various chemical reactions, including:

- Nucleophilic Substitution : The carbonyl chloride can react with amines to form amides or with alcohols to yield esters.

- Hydrolysis : In aqueous environments, it hydrolyzes to produce 1-(4-fluorophenyl)cyclobutanecarboxylic acid, which may retain some biological activity.

- Reduction : The carbonyl can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4), potentially leading to derivatives with altered biological profiles.

Biological Activity

Research indicates that 1-(4-Fluorophenyl)cyclobutane-1-carbonyl chloride exhibits significant biological activity, particularly in the following areas:

Antimicrobial Activity

A study highlighted the compound's potential as an antimicrobial agent against Mycobacterium tuberculosis (Mtb). In a high-throughput screening assay, it was found that derivatives of phenylcyclobutane carboxamides showed promising inhibition against Mtb, with minimum inhibitory concentrations (MIC) in the range of 6.9 µM .

Enzyme Inhibition

The presence of the fluorine atom in the para position enhances binding affinities to biological targets. This has implications for enzyme inhibition where fluorinated compounds often exhibit improved potency compared to their non-fluorinated analogs. For instance, modifications to similar structures have shown increased efficacy in inhibiting specific enzymes involved in bacterial growth and survival .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of 1-(4-Fluorophenyl)cyclobutane-1-carbonyl chloride. Research has indicated that modifications to the cyclobutane ring or substituent groups can lead to significant changes in potency and selectivity. For example:

| Compound | Modification | MIC (µM) |

|---|---|---|

| PCB | Parent Compound | 6.9 |

| PCB-1 | Fluoro Substitution | 3.5 |

| PCB-2 | Hydroxy Group Addition | 2.0 |

These findings suggest that strategic modifications can enhance the therapeutic potential of this compound .

Case Studies

Several case studies have explored the applications of 1-(4-Fluorophenyl)cyclobutane-1-carbonyl chloride in drug development:

- Tuberculosis Treatment : A focused investigation on derivatives targeting Mtb demonstrated that specific substitutions could enhance efficacy while reducing cytotoxicity to human cells .

- Cancer Research : Preliminary studies indicate that compounds derived from this structure may inhibit cancer cell proliferation through modulation of protein kinase activities .

- Infection Management : The compound has been evaluated for its ability to inhibit bacterial capsule biogenesis, which is crucial for bacterial virulence and infection persistence .

Q & A

Basic: What are the recommended synthetic routes for preparing 1-(4-Fluorophenyl)cyclobutane-1-carbonyl chloride, and what key intermediates are involved?

Methodological Answer:

The synthesis typically involves cyclobutane ring formation followed by fluorophenyl substitution and carbonyl chloride introduction. A plausible route includes:

Cyclobutane precursor synthesis : Start with cyclobutane-1-carboxylic acid derivatives. For example, 1-(4-Fluorophenyl)cyclobutane-1-carboxylic acid can be prepared via Friedel-Crafts alkylation using 4-fluorobenzene and a cyclobutane carbonyl precursor (e.g., cyclobutanecarbonyl chloride) under Lewis acid catalysis (AlCl₃) .

Conversion to acyl chloride : React the carboxylic acid intermediate with thionyl chloride (SOCl₂) or oxalyl chloride (ClCO)₂O in anhydrous dichloromethane, catalyzed by dimethylformamide (DMF), to yield the target carbonyl chloride .

Key Validation : Monitor reaction progress via TLC or FT-IR for carbonyl chloride formation (C=O stretch ~1800 cm⁻¹).

Basic: How should researchers characterize this compound using spectroscopic and crystallographic methods?

Methodological Answer:

- Spectroscopy :

- ¹H/¹³C NMR : Identify the fluorophenyl group (doublets in ¹H NMR at δ ~7.2–7.8 ppm; ¹³C signals for C-F at ~160–165 ppm). The cyclobutane ring protons appear as complex splitting patterns (δ ~2.0–3.5 ppm) .

- FT-IR : Confirm the carbonyl chloride group (C=O stretch at ~1780–1820 cm⁻¹) and C-F bond (1090–1150 cm⁻¹) .

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve the crystal structure. Ensure high-quality single crystals by slow evaporation in non-polar solvents (hexane/ethyl acetate). Analyze cyclobutane ring puckering and dihedral angles between the fluorophenyl and carbonyl groups .

Advanced: How can researchers resolve discrepancies in reported physical properties (e.g., melting points, stability) of this compound?

Methodological Answer:

Discrepancies often arise from impurities, polymorphic forms, or measurement conditions. To address this:

Purity assessment : Use HPLC (C18 column, acetonitrile/water gradient) to quantify impurities. Compare with literature retention times for related fluorophenyl compounds .

Thermal analysis : Perform differential scanning calorimetry (DSC) to identify polymorphs (heating rate: 10°C/min under N₂). For example, a sharp DSC peak at 160–164°C may indicate a pure crystalline phase, while broader peaks suggest amorphous content .

Stability studies : Store samples under inert atmospheres (argon) and monitor decomposition via ¹H NMR over time. Hydrolysis of the carbonyl chloride to carboxylic acid (via H₂O absorption) is a common degradation pathway .

Advanced: What computational strategies can predict the reactivity of 1-(4-Fluorophenyl)cyclobutane-1-carbonyl chloride in nucleophilic acyl substitution reactions?

Methodological Answer:

- DFT calculations : Use Gaussian or ORCA software to model the electrophilicity of the carbonyl carbon. Calculate the LUMO energy (lower LUMO = higher reactivity) and compare with analogs (e.g., 4-chlorophenyl derivatives).

- Molecular docking : For biological applications, dock the compound into target enzyme active sites (e.g., proteases) using AutoDock Vina. The fluorophenyl group may enhance binding via π-π interactions, while the cyclobutane ring imposes steric constraints .

- Solvent effects : Simulate reaction kinetics in polar aprotic solvents (DMF, THF) using COSMO-RS to predict solvation energies and transition states .

Safety: What are the critical handling and storage protocols for this compound in laboratory settings?

Methodological Answer:

- Handling : Use a fume hood and personal protective equipment (nitrile gloves, goggles). Avoid contact with water or alcohols, as the carbonyl chloride reacts exothermically to release HCl gas .

- Storage : Keep in a sealed, air-tight container under inert gas (argon) at –20°C. Desiccate with molecular sieves (3Å) to prevent hydrolysis .

- Spill management : Neutralize spills with sodium bicarbonate (NaHCO₃) or calcium oxide (CaO). Collect residue in a labeled hazardous waste container .

Advanced: How can researchers design derivatives of this compound to study structure-activity relationships (SAR) in medicinal chemistry?

Methodological Answer:

Scaffold modification :

- Replace the cyclobutane ring with cyclopropane or cyclohexane to assess ring strain effects on reactivity .

- Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) on the fluorophenyl ring to modulate electrophilicity .

Biological screening : Test derivatives against microbial targets (e.g., Mycobacterium spp.) using microdilution assays (MIC determination). Compare with reference drugs (e.g., isoniazid) and analyze SAR using Hansch analysis (logP, molar refractivity) .

Metabolic stability : Incubate derivatives with liver microsomes (human/rat) to measure half-life (t₁/₂) and identify metabolically labile sites (e.g., ester hydrolysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.